



# **Application Notes and Protocols: [D-Trp34]-NPY for Rodent Obesity Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | [D-Trp34]-Neuropeptide Y |           |
| Cat. No.:            | B15616635                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **[D-Trp34]**-**Neuropeptide Y** (NPY), a potent and selective NPY Y5 receptor agonist, in rodent models of obesity. [D-Trp34]-NPY serves as a critical tool to investigate the role of the Y5 receptor in energy homeostasis and to evaluate potential anti-obesity therapeutics.

### Introduction

Neuropeptide Y (NPY) is a powerful stimulant of food intake, and its effects are mediated through various Y receptors.[1] The Y5 receptor subtype has been specifically implicated in the orexigenic (appetite-stimulating) actions of NPY.[2] [D-Trp34]-NPY is a synthetic analog of NPY with high selectivity for the Y5 receptor, making it an invaluable pharmacological tool.[3][4] Chronic administration of [D-Trp34]-NPY in rodents induces hyperphagia, weight gain, and several metabolic characteristics of obesity, including increased adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[5][6] These effects highlight the potential of the Y5 receptor as a target for anti-obesity drug development.[7]

### **Data Presentation**

The following tables summarize the quantitative data from key studies on the administration of [D-Trp34]-NPY in rodent obesity models.

Table 1: Dosage and Administration of [D-Trp34]-NPY in Rodent Models



| Animal<br>Model                       | Administr<br>ation<br>Route                        | Agonist/A<br>ntagonist            | Dosage                        | Duration | Key<br>Findings                                                                                                             | Referenc<br>e           |
|---------------------------------------|----------------------------------------------------|-----------------------------------|-------------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------|
| C57BL/6J<br>Mice                      | Intracerebr<br>oventricula<br>r (ICV)<br>Infusion  | [D-Trp34]-<br>NPY (Y5<br>Agonist) | 5 and 10 μ<br>g/day           | 7 days   | Dose- dependent increase in food intake, body weight, adipose tissue weight, plasma cholesterol, insulin, and leptin.[5][8] | Mashiko et<br>al., 2003 |
| Zucker<br>Rats (Lean<br>and<br>Obese) | Intracerebr<br>oventricula<br>r (ICV)<br>Injection | [D-Trp34]-<br>NPY (Y5<br>Agonist) | 16 μg<br>(acute)              | 6 hours  | Significant<br>stimulation<br>of food<br>intake in<br>both lean<br>and obese<br>rats.[7]                                    | Beck et al.,<br>2007    |
| C57BL/6J<br>Mice                      | Oral<br>Gavage                                     | Selective<br>Y5<br>Antagonist     | 100 mg/kg<br>(twice<br>daily) | 7 days   | Completely suppresse d the effects of [D-Trp34]-NPY-induced hyperphagi a and obesity.[5]                                    | Mashiko et<br>al., 2003 |



Table 2: Metabolic Effects of Chronic [D-Trp34]-NPY Administration in Mice (10 μ g/day ICV)

| Parameter                              | Control Group | [D-Trp34]-NPY<br>Group | % Change | Reference                  |
|----------------------------------------|---------------|------------------------|----------|----------------------------|
| Body Weight<br>Gain (g)                | ~1.0          | ~4.0                   | +300%    | Mashiko et al.,<br>2003[5] |
| Epididymal<br>Adipose Tissue<br>(g)    | ~0.3          | ~0.7                   | +133%    | Mashiko et al.,<br>2003[8] |
| Plasma Total<br>Cholesterol<br>(mg/dL) | ~80           | ~120                   | +50%     | Mashiko et al.,<br>2003[8] |
| Plasma Insulin<br>(ng/mL)              | ~0.5          | ~2.5                   | +400%    | Mashiko et al.,<br>2003[8] |
| Plasma Leptin<br>(ng/mL)               | ~2.0          | ~10.0                  | +400%    | Mashiko et al.,<br>2003[8] |

## **Experimental Protocols**

# Protocol 1: Induction of Obesity in Mice via Chronic Intracerebroventricular (ICV) Infusion of [D-Trp34]-NPY

Objective: To induce a hyperphagic and obese phenotype in mice through the continuous central administration of a selective NPY Y5 receptor agonist.

#### Materials:

- C57BL/6J mice (male, 8-10 weeks old)
- [D-Trp34]-NPY
- Sterile saline or artificial cerebrospinal fluid (aCSF)
- Osmotic minipumps (e.g., Alzet)



- Brain infusion cannulae
- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane)
- Metabolic cages for monitoring food and water intake

#### Procedure:

- Animal Acclimation: Acclimate mice to individual housing in metabolic cages for at least one week prior to surgery. Monitor baseline food intake and body weight.
- [D-Trp34]-NPY Preparation: Dissolve [D-Trp34]-NPY in sterile saline or aCSF to achieve the desired final concentration for delivery via the osmotic minipumps (e.g., to deliver 5 or 10  $\mu$  g/day ).
- Osmotic Minipump Preparation: Fill the osmotic minipumps with the [D-Trp34]-NPY solution or vehicle control according to the manufacturer's instructions.
- Surgical Implantation:
  - Anesthetize the mouse using isoflurane.
  - Secure the animal in a stereotaxic apparatus.
  - Implant a brain infusion cannula into the lateral ventricle.
  - Create a subcutaneous pocket on the back of the mouse and insert the osmotic minipump.
  - Connect the minipump to the brain infusion cannula via tubing.
  - Suture the incisions.
- Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
- · Data Collection:



- Measure body weight and food intake daily for the duration of the study (e.g., 7 days).
- At the end of the study, collect blood samples for analysis of plasma parameters (cholesterol, insulin, leptin).
- Euthanize the animals and dissect adipose tissue for weighing.

## Protocol 2: Pair-Feeding Study to Isolate Metabolic Effects of [D-Trp34]-NPY

Objective: To determine if the metabolic effects of [D-Trp34]-NPY are independent of its effects on food intake.

#### Procedure:

- Follow steps 1-5 of Protocol 1.
- Group Allocation:
  - Group 1: Vehicle control (ad libitum feeding).
  - Group 2: [D-Trp34]-NPY treated (ad libitum feeding).
  - Group 3: [D-Trp34]-NPY treated (pair-fed).
- Pair-Feeding: The pair-fed group receives the same amount of food daily as consumed by the vehicle control group on the previous day.[9]
- Data Collection: Collect the same data as in Protocol 1. This design allows for the assessment of metabolic changes in the pair-fed group that are not attributable to hyperphagia.[5]

# Visualizations Signaling Pathway of [D-Trp34]-NPY





Click to download full resolution via product page

Caption: Signaling pathway of the NPY Y5 receptor activated by [D-Trp34]-NPY.

## **Experimental Workflow for Rodent Obesity Model**





Click to download full resolution via product page

Caption: Workflow for a typical rodent obesity study using [D-Trp34]-NPY.



### Logical Relationship of [D-Trp34]-NPY Action



Click to download full resolution via product page

Caption: Logical relationship of [D-Trp34]-NPY as a Y5 receptor agonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NPY receptors as potential targets for anti-obesity drug development PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [D-Trp34]-Neuropeptide Y | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 7. Responsiveness of obese Zucker rats to [D-Trp34]-NPY supports the targeting of Y5 receptor for obesity treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Application Notes and Protocols: [D-Trp34]-NPY for Rodent Obesity Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616635#d-trp34-npy-dosage-for-rodent-obesity-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com